molecular formula C9H9N3O2 B15070264 6-Amino-4-methoxyquinazolin-2-ol

6-Amino-4-methoxyquinazolin-2-ol

Cat. No.: B15070264
M. Wt: 191.19 g/mol
InChI Key: NCQRUZQWQVBSPO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methoxyquinazolin-2-ol typically involves multiple steps. One common method starts with the chlorination of 3,4-dihydro-7-methoxy-4-oxoquinazolin-6-ol acetate using phosphorus oxychloride to form 6-acetoxy-4-chloro-7-methoxyquinazoline. This intermediate undergoes nucleophilic substitution with substituted anilines, followed by hydrolysis with ammonia to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methoxyquinazolin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can yield amine derivatives .

Scientific Research Applications

6-Amino-4-methoxyquinazolin-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-methoxyquinazolin-2-ol involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-4-methoxyquinazolin-2-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group at the 4-position and amino group at the 6-position make it a versatile compound for various applications .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

6-amino-4-methoxy-1H-quinazolin-2-one

InChI

InChI=1S/C9H9N3O2/c1-14-8-6-4-5(10)2-3-7(6)11-9(13)12-8/h2-4H,10H2,1H3,(H,11,12,13)

InChI Key

NCQRUZQWQVBSPO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=O)NC2=C1C=C(C=C2)N

Origin of Product

United States

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